

# Technical Profile of Henatinib

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## Compound Focus: Henatinib

CAS No.: 1239269-51-2

Cat. No.: S548092

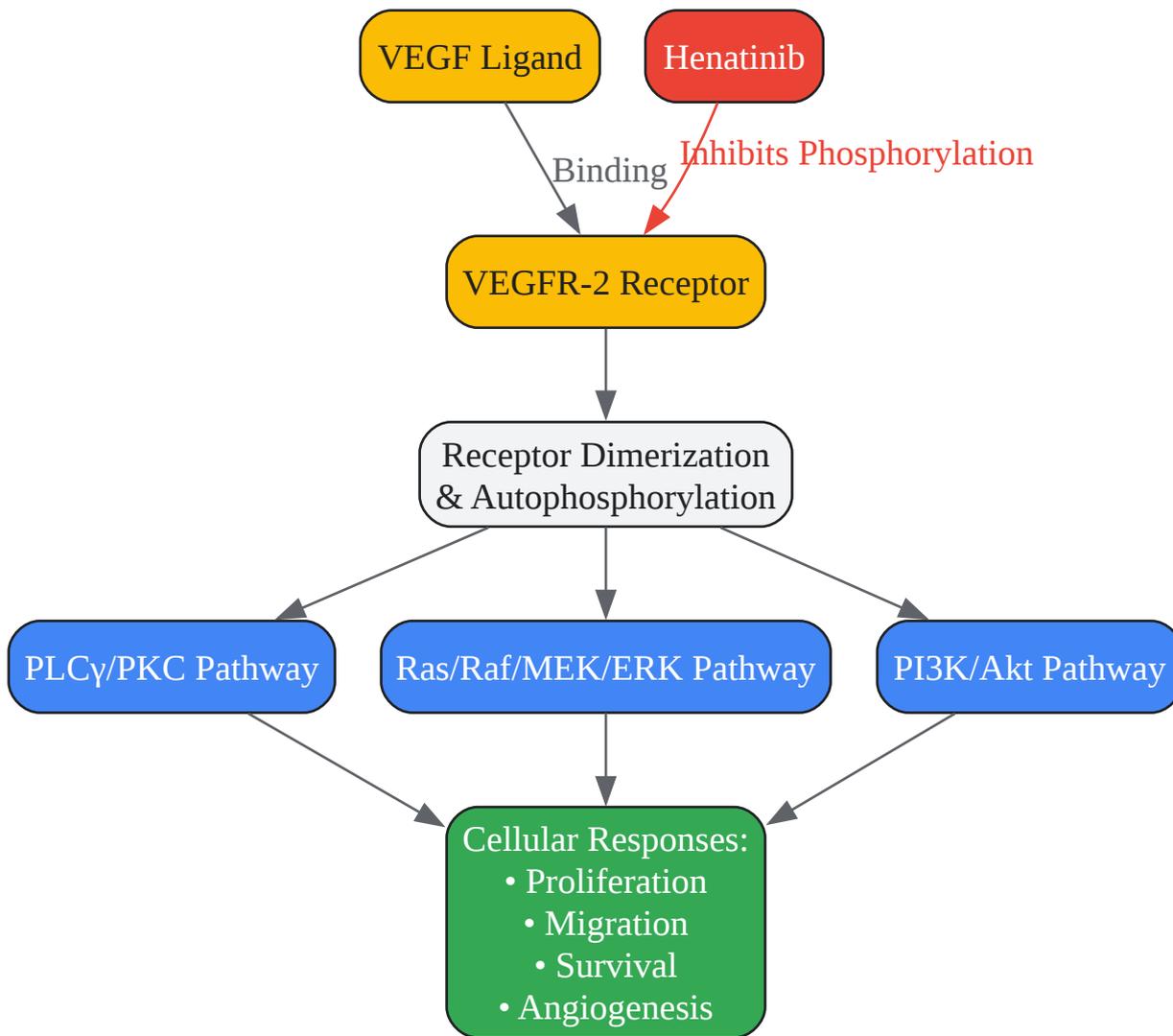
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Here is a summary of the core quantitative and mechanistic data available for **Henatinib**:

Attribute	Details
Drug Type	Orally active, small molecule multi-kinase inhibitor [1] [2]
Primary Target & IC <sub>50</sub>	VEGFR-2: 0.6 nM [1]
Other Kinase Targets & IC <sub>50</sub>	c-Kit: 3.3 nM; PDGFR: 41.5 nM [1]
Molecular Formula	C <sub>25</sub> H <sub>29</sub> FN <sub>4</sub> O <sub>4</sub> [1] [2]
CAS Registry Number	1239269-51-2 [1] [2]
Mechanism of Action	Inhibits VEGFR-2 phosphorylation and its downstream signaling pathways in human umbilical vein endothelial cells (HUVECs) [1]

## VEGFR-2 Signaling and Inhibition Pathway

The following diagram illustrates the key signaling pathways mediated by VEGFR-2 and the point of inhibition by agents like **Henatinib**.



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*VEGFR-2 signaling pathway and **Henatinib** inhibition mechanism [3] [1] [4].*

## Key Experimental Evidence and Protocols

The primary evidence for **Henatinib**'s activity is derived from established *in vitro* and *in vivo* models for studying angiogenesis and kinase inhibition.

- **Inhibition of VEGFR-2 Phosphorylation:** The key experiment demonstrating **Henatinib**'s mechanism used **Human Umbilical Vein Endothelial Cells (HUVECs)** [1]. This is a standard model for studying VEGF-induced signaling.

- **Cell Culture:** Maintain HUVECs in an appropriate medium.
  - **Treatment:** Pre-treat cells with **Henatinib** at various concentrations.
  - **Stimulation:** Stimulate the VEGF signaling pathway by adding VEGF-A ligand to the culture.
  - **Analysis:** Use **western blotting** with antibodies specific for phosphorylated tyrosine residues on VEGFR-2 to quantify the level of receptor activation. A decrease in phosphorylation signal in treated cells, compared to untreated controls, confirms inhibitor efficacy [1].
- **Broad Antitumor Effects:** The "broad antitumour effects" mentioned are likely evaluated through standard **in vivo xenograft models** [1]. The typical workflow involves:
    - **Implantation:** Human cancer cells are implanted into immunodeficient mice.
    - **Dosing:** Once tumors are established, mice are treated with **Henatinib** via oral gavage.
    - **Monitoring:** Tumor volume is measured regularly and compared to a control group. Significant inhibition of tumor growth indicates the compound's efficacy.

## Clinical Development Status

Available databases indicate that **Henatinib** has been investigated in clinical trials for the treatment of **Advanced Solid Cancers** [2]. However, its current development status is listed as **Discontinued** after Phase 1 trials [5]. This suggests that while the compound showed promising preclinical activity, its development was not continued, possibly due to strategic decisions, safety profiles, or lack of efficacy in early human studies.

## Insights for Research and Development

- **Overcoming Drug Resistance:** Research into VEGFR-2 inhibitors like **Henatinib** is driven by the need to overcome drug resistance and cardiac side effects associated with currently approved therapies [4].
- **Structural Requirements:** The high potency (IC<sub>50</sub> of 0.6 nM) aligns with known pharmacophore models for VEGFR-2 inhibition, which often include a heteroaryl moiety to interact with the ATP-binding site, a central linker region, and a hydrophobic tail [4].

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## References

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